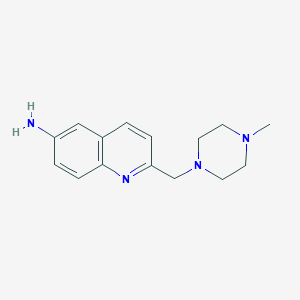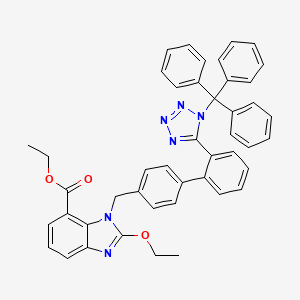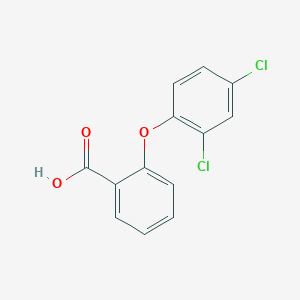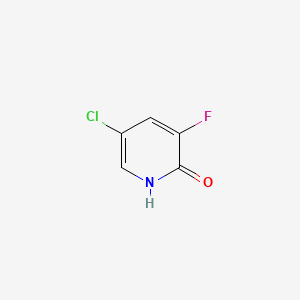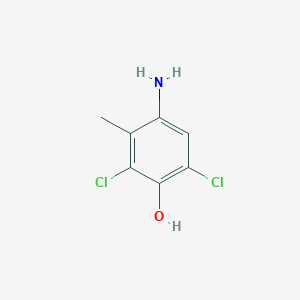
5-METHYL-3-(PHENYLMETHYLENE)-2(3H)-FURANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-3-(PHENYLMETHYLENE)-2(3H)-FURANONE is an organic compound characterized by a furan ring substituted with a benzylidene group at the 3-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-METHYL-3-(PHENYLMETHYLENE)-2(3H)-FURANONE typically involves the condensation of 5-methylfuran-2-one with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene moiety through an aldol condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced furan derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the benzylidene moiety. Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
- Oxidized derivatives of the furan ring.
- Reduced furan derivatives.
- Substituted benzylidene derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-METHYL-3-(PHENYLMETHYLENE)-2(3H)-FURANONE is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are being explored in medicinal chemistry. Its structural features may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-METHYL-3-(PHENYLMETHYLENE)-2(3H)-FURANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
(3E)-3-Benzylidene-5-ethylfuran-2-one: Similar structure with an ethyl group instead of a methyl group.
(3E)-3-Benzylidene-5-phenylfuran-2-one: Similar structure with a phenyl group instead of a methyl group.
(3E)-3-Benzylidene-5-methoxyfuran-2-one: Similar structure with a methoxy group instead of a methyl group.
Comparison: 5-METHYL-3-(PHENYLMETHYLENE)-2(3H)-FURANONE is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, the presence of the methyl group at the 5-position may affect its steric and electronic properties, leading to differences in reactivity and interaction with biological targets.
Properties
Molecular Formula |
C12H10O2 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(3E)-3-benzylidene-5-methylfuran-2-one |
InChI |
InChI=1S/C12H10O2/c1-9-7-11(12(13)14-9)8-10-5-3-2-4-6-10/h2-8H,1H3/b11-8+ |
InChI Key |
YLLGTFFYCYGKSG-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=C/C(=C\C2=CC=CC=C2)/C(=O)O1 |
Canonical SMILES |
CC1=CC(=CC2=CC=CC=C2)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,7R,8AS)-3-methyloctahydropyrrolo-[1,2-a]pyrazin-7-ol](/img/structure/B1365252.png)
![N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentanamine](/img/structure/B1365254.png)

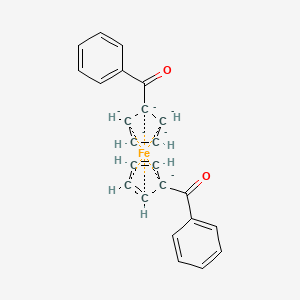
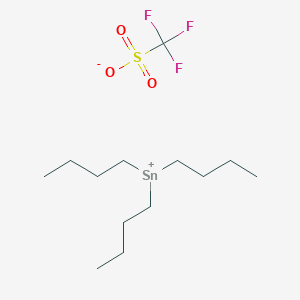
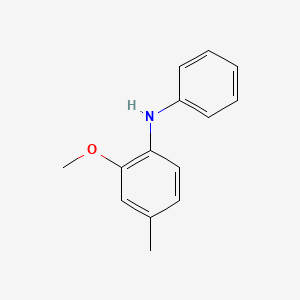
![[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride](/img/structure/B1365264.png)
